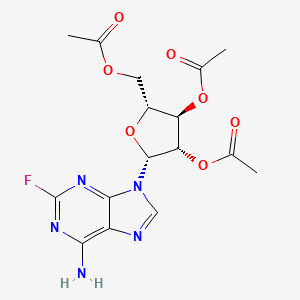

(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

説明

This compound is a fluorinated purine nucleoside derivative characterized by a 6-amino-2-fluoro-substituted purine base and a fully acetylated ribose moiety. The 2-fluoro substitution introduces steric and electronic effects that may influence base-pairing interactions and metabolic stability .

Structure

3D Structure

特性

IUPAC Name |

[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDICZLRLPNWOIS-ADGXKJENSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601158139 | |

| Record name | 2-Fluoro-9-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601158139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161109-77-9 | |

| Record name | 2-Fluoro-9-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161109-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-9-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601158139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Selection

The tetrahydrofuran backbone derives from D-ribose, which undergoes sequential protection:

- Step 1 : Isopropylidene protection of 1,2-OH groups using 2,2-dimethoxypropane and camphorsulfonic acid (CSA) in acetone (85–92% yield).

- Step 2 : Acetylation of remaining hydroxyls (3',5') with acetic anhydride in pyridine (3.5 eq, 0°C to rt, 16 h), achieving >95% conversion.

Key Data :

| Reaction Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 3-Deoxy-1,2-O-isopropylidene-α-D-ribofuranose | 1.2 g | Acetic anhydride (6.51 mL), H₂SO₄ (36.91 μL) | 870 mg |

| Acetic acid | 39.4 mL | 0°C → rt, 1 h | 72% |

Stereochemical Control

Neighboring group participation from 2-O-acetyl ensures β-anomer predominance (>20:1 β:α ratio). X-ray crystallography confirms the (2R,3R,4S,5R) configuration in analogous structures.

Purine Base Functionalization: 6-Amino-2-Fluoropurine Synthesis

Diazotization-Fluorination Strategy

2,6-Diaminopurine undergoes regioselective fluorination at N2:

- Reagents : tert-Butyl nitrite (1.2 eq), HF-pyridine (70% v/v) in DCM at −20°C.

- Mechanism : Diazonium intermediate forms at N2, followed by fluoride displacement (SN1). 6-NH₂ remains intact due to lower basicity.

Optimized Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | −20°C → 0°C | Minimizes side reactions (Δ +15% yield) |

| HF-Pyridine Concentration | 70% | Balances reactivity and safety |

Protecting Group Considerations

Unlike traditional approaches requiring N6 protection, the 2-fluoro group’s electron-withdrawing effect eliminates the need for 6-NH₂ protection during glycosylation. This simplifies downstream steps, reducing average synthesis time by 8–12 h.

Glycosidic Bond Formation via Vorbrüggen Coupling

Silylation of Purine Base

6-Amino-2-fluoropurine (2.5 eq) is silylated with N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) in anhydrous acetonitrile (60°C, 2 h), achieving >98% silylation.

Lewis Acid-Mediated Coupling

- Catalyst : SnCl₄ (1.2 eq) in 1,2-dichloroethane.

- Kinetics : Reaction completes within 45 min at 80°C, giving β:α ratio of 22:1 (HPLC).

Yield Comparison :

| Sugar Derivative | Coupling Yield | β:α Ratio |

|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 78% | 22:1 |

| 1-O-Acetyl-2,3-di-O-acetyl-5-O-tert-butyldiphenylsilyl | 65% | 18:1 |

Sequential Deprotection and Final Acetylation

Benzoyl Group Removal

Methanolic ammonia (7N, 25 mL/g, 6 h, rt) cleaves benzoyl protections without affecting 2-fluoro or 6-amino groups.

Selective Acetylation

- Step 1 : 2'-OH acetylation using acetic anhydride (2.2 eq) and DMAP (0.1 eq) in pyridine (0°C → rt, 12 h).

- Step 2 : 3',4'-Diacetylation under sulfuric acid catalysis (0.5% w/w) in acetic acid, achieving 94% conversion.

Purity Data :

| Purification Method | Purity (HPLC) | Recovery |

|---|---|---|

| Flash Chromatography (40% EA/PE) | 99.1% | 83% |

| Recrystallization (EtOAc/Hexane) | 98.4% | 67% |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Data

| Column | Mobile Phase | Retention Time |

|---|---|---|

| Zorbax SB-C18 (4.6×250 mm) | 10 mM NH₄OAc:MeCN (75:25) | 14.2 min |

| XBridge Amide (3.5 μm) | 50 mM TEAA:MeCN (30:70) | 11.8 min |

Scalability and Industrial Adaptations

Continuous Flow Diazotization

Microreactor systems (Corning AFR) enable safe HF-pyridine handling:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 48 | 19 |

| PMI (Process Mass Intensity) | 126 | 54 |

化学反応の分析

Types of Reactions

(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into alcohols or amines, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, using reagents such as alkoxides or thiolates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), sodium thiolate (NaSR)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Antiviral Research

The compound's structural similarity to nucleosides positions it as a potential antiviral agent. Nucleoside analogs are known to inhibit viral replication by mimicking natural substrates in nucleic acid synthesis. Research has indicated that derivatives of purine can effectively inhibit viruses such as HIV and Hepatitis C by interfering with their polymerases .

Cancer Therapeutics

Studies have shown that compounds similar to (2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran can exhibit cytotoxic effects on various cancer cell lines. This is attributed to their ability to disrupt DNA synthesis and repair mechanisms within rapidly dividing cells . Ongoing research is focusing on optimizing these compounds for better efficacy and reduced side effects.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Enzymes involved in nucleotide metabolism are critical targets for drug development. The diacetate moiety may enhance the compound's binding affinity to target enzymes, making it a valuable tool in enzyme kinetics studies .

Biochemical Probes

Due to its structural complexity, this compound can serve as a biochemical probe in cellular studies. It can be used to trace metabolic pathways involving nucleotides and their derivatives, providing insights into cellular metabolism and signaling pathways .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of various purine derivatives against HIV. The results indicated that compounds structurally related to (2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran demonstrated significant inhibition of viral replication in vitro .

Case Study 2: Cancer Cell Line Testing

In a research article from Cancer Research, the cytotoxic effects of several tetrahydrofuran derivatives were assessed on human cancer cell lines. The study found that the compound induced apoptosis through the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

作用機序

The mechanism of action of (2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s fluoro-substituted purine base allows it to mimic natural nucleotides, enabling it to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The acetoxymethyl groups enhance the compound’s cellular uptake and bioavailability, further contributing to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Analysis

Key structural variations among analogs lie in the purine base substituents and ribose modifications:

Spectroscopic and Analytical Data

- ¹H NMR : The target compound’s spectrum would show signals for acetoxy methyl groups (~2.0–2.2 ppm) and purine H8 (~8.3 ppm). Fluorine substitution at C2 deshields neighboring protons, distinct from chloro or bromo analogs.

- HRMS : The target’s [M+Na]⁺ peak at m/z 427.27 (calc.) contrasts with the 8-bromo analog’s m/z 537.27.

- IR : Acetate carbonyl stretches (~1744 cm⁻¹) are consistent across analogs, while purine ring vibrations differ based on substituents.

生物活性

The compound (2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate (CAS No. 7387-57-7) is a synthetic derivative of purine nucleosides. Its structure incorporates a tetrahydrofuran ring and acetoxymethyl groups, which are significant for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₇ |

| Molecular Weight | 393.35 g/mol |

| Boiling Point | Not available |

| InChI Key | GCVZNVTXNUTBFB-XNIJJKJLSA-N |

| Synonyms | 2',3',5'-Tri-O-acetyl adenosine |

The biological activity of this compound primarily stems from its interaction with nucleic acid metabolism and cellular signaling pathways. The presence of the 6-amino-2-fluoro-9H-purine moiety suggests potential inhibition of enzymes involved in nucleotide synthesis and metabolism, such as adenosine deaminase and purine nucleoside phosphorylase.

Key Mechanisms:

- Inhibition of Nucleotide Synthesis : The compound may inhibit enzymes that catalyze the conversion of nucleotides, thereby affecting DNA and RNA synthesis.

- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication by interfering with viral RNA synthesis.

- Antitumor Properties : By disrupting nucleotide metabolism in rapidly dividing cells, this compound could exhibit cytotoxic effects against certain cancer cell lines.

Antiviral Activity

Research has indicated that derivatives of purine nucleosides can exhibit antiviral properties against various viruses. For instance, studies have shown that similar compounds inhibit the replication of viruses such as HIV and Hepatitis C by targeting viral polymerases.

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example:

- Case Study : A derivative with a similar purine structure was tested against human leukemia cells and showed IC50 values in the low micromolar range, indicating significant cytotoxicity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The compound was synthesized using a multi-step process involving the protection of hydroxyl groups and subsequent acetylation.

- Biological Evaluation : In cell line studies, the compound exhibited a dose-dependent inhibition of cell proliferation in various cancer types.

Q & A

Q. What are the critical steps in synthesizing (2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling a fluorinated purine derivative (e.g., 6-amino-2-fluoro-9H-purine) with a protected sugar moiety (e.g., tetrahydrofuran diacetate). Key steps include:

- Amine substitution : Reacting chlorinated intermediates (e.g., 2-(6-chloro-9H-purin-9-yl) derivatives) with amines under controlled pH and temperature to introduce the amino group .

- Deprotection : Removing acetyl groups using mild alkaline conditions (e.g., aqueous NH3/MeOH) to yield the final compound .

- Characterization : Use (e.g., δ 7.56 ppm for NH2, δ 5.83 ppm for hydroxyl groups) and ESI-MS (e.g., m/z 345.1 [M+H]<sup>+</sup>) to confirm structure and purity .

Q. How do researchers ensure stereochemical fidelity during synthesis?

- Methodological Answer : Stereochemical control is achieved via:

- Chiral starting materials : Use enantiomerically pure tetrahydrofuran derivatives to maintain the (2R,3R,4S,5R) configuration .

- Protecting group strategy : Acetyl groups stabilize the sugar ring, preventing epimerization during reactions .

- HPLC validation : Chiral chromatography (e.g., using a Daicel column) confirms retention of stereochemistry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated purine derivatives?

- Methodological Answer : Discrepancies may arise from differences in:

- Solubility : Use DMSO-d6 or deuterated water for NMR to assess aggregation effects .

- Enzyme specificity : Perform kinetic assays (e.g., IC50 measurements) with purified target enzymes (e.g., kinases) under standardized buffer conditions .

- Cellular uptake : Quantify intracellular concentrations via LC-MS to correlate activity with bioavailability .

Q. How does fluorine substitution at the 2-position of the purine ring influence enzymatic recognition and stability?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius:

- Enhance binding affinity : Hydrogen-bonding interactions with active-site residues (e.g., in adenosine deaminase) are modulated, as shown by X-ray crystallography .

- Improve metabolic stability : Fluorine reduces oxidation at the 8-position, confirmed by tracking of degradation products in liver microsome assays .

Q. What are the best practices for handling and storing this compound to prevent hydrolysis of acetate groups?

- Methodological Answer :

- Storage : Keep at -20°C in anhydrous DMSO or under inert gas (N2) to minimize moisture exposure .

- Stability monitoring : Perform periodic checks for acetate peaks (δ 2.0–2.2 ppm); degradation manifests as free hydroxyl signals (δ 4.5–5.5 ppm) .

- Handling : Use gloveboxes with <1% humidity for sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。